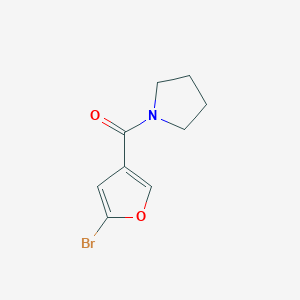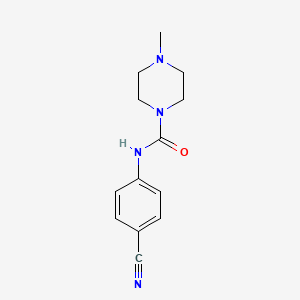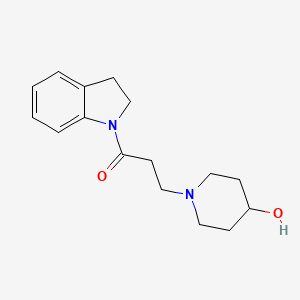
N-(2-methylpropyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)quinoxaline-6-carboxamide involves the inhibition of the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and memory formation. By inhibiting this receptor, N-(2-methylpropyl)quinoxaline-6-carboxamide can modulate synaptic transmission and alter the strength of synaptic connections in the brain.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoxaline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a key process in the formation of long-term memories. It has also been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are essential for normal brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methylpropyl)quinoxaline-6-carboxamide in lab experiments is its potent inhibitory effect on the NMDA receptor. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations and safety measures when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving N-(2-methylpropyl)quinoxaline-6-carboxamide. One area of interest is the role of this compound in the regulation of synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these processes and how N-(2-methylpropyl)quinoxaline-6-carboxamide can be used to modulate them.
Another area of interest is the potential therapeutic applications of N-(2-methylpropyl)quinoxaline-6-carboxamide. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound and how it can be used to treat these disorders.
Conclusion:
In conclusion, N-(2-methylpropyl)quinoxaline-6-carboxamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain. Further research is needed to fully understand the mechanisms underlying its effects and its potential therapeutic applications.
Synthesemethoden
N-(2-methylpropyl)quinoxaline-6-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylpropylamine with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)quinoxaline-6-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)8-16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXNZYVBGSCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

